molecular formula C13H7F10NO4 B2841308 2,2,3,3,4,4-Hexafluoro-4-(N-(3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbamoyl)butanoic acid CAS No. 1024184-05-1

2,2,3,3,4,4-Hexafluoro-4-(N-(3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbamoyl)butanoic acid

Cat. No.: B2841308
CAS No.: 1024184-05-1
M. Wt: 431.186
InChI Key: HYDGMCWPQWLFOL-UHFFFAOYSA-N
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Description

This compound is a highly fluorinated butanoic acid derivative featuring a carbamoyl group substituted with a 3-(1,1,2,2-tetrafluoroethoxy)phenyl moiety. Such fluorinated compounds are often explored for applications in pharmaceuticals, agrochemicals, and materials science due to their unique physicochemical properties .

Properties

IUPAC Name

2,2,3,3,4,4-hexafluoro-5-oxo-5-[3-(1,1,2,2-tetrafluoroethoxy)anilino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F10NO4/c14-7(15)12(20,21)28-6-3-1-2-5(4-6)24-8(25)10(16,17)13(22,23)11(18,19)9(26)27/h1-4,7H,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDGMCWPQWLFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(C(F)F)(F)F)NC(=O)C(C(C(C(=O)O)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F10NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two primary components:

  • 3-(1,1,2,2-Tetrafluoroethoxy)aniline : A fluorinated aromatic amine.
  • 2,2,3,3,4,4-Hexafluorobutanoic acid : A perfluorinated carboxylic acid.

The carbamoyl (-N-C(O)-) bridge connects these subunits, necessitating coupling strategies such as carbodiimide-mediated amidation or acid chloride reactions.

Stepwise Synthesis

Synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)aniline

Fluorination of Phenol Derivatives

The tetrafluoroethoxy group is introduced via nucleophilic substitution. 3-Aminophenol reacts with 1,1,2,2-tetrafluoroethyl triflate in anhydrous tetrahydrofuran (THF) at 0–5°C, yielding 3-(1,1,2,2-tetrafluoroethoxy)aniline. Triethylamine (NEt₃) is employed to scavenge HF byproducts.

Reaction Conditions :

  • Solvent : THF
  • Temperature : 0–5°C
  • Base : NEt₃ (3 equiv)
  • Yield : ~75% (estimated)

Synthesis of 2,2,3,3,4,4-Hexafluorobutanoic Acid

Perfluorination of Butanoic Acid

Hexafluorobutanoic acid is synthesized via electrochemical fluorination (ECF) of butyryl chloride using hydrogen fluoride (HF) as the fluorinating agent. The reaction proceeds at 15–20°C under nitrogen, achieving >90% fluorination efficiency.

Key Parameters :

  • Current Density : 10 mA/cm²
  • Temperature : 15–20°C
  • Byproduct Management : HF is recycled via distillation.

Formation of the Carbamoyl Linkage

Activation of Hexafluorobutanoic Acid

The carboxylic acid is activated using thionyl chloride (SOCl₂) to form 2,2,3,3,4,4-hexafluorobutanoyl chloride. The reaction is conducted in dichloromethane (CH₂Cl₂) at reflux (40°C) for 4 hours.

Reaction Profile :

  • Activation Agent : SOCl₂ (1.2 equiv)
  • Solvent : CH₂Cl₂
  • Yield : ~85%
Coupling with 3-(1,1,2,2-Tetrafluoroethoxy)aniline

The acid chloride reacts with 3-(1,1,2,2-tetrafluoroethoxy)aniline in THF at 25°C. DMAP (4-dimethylaminopyridine) catalyzes the amidation, with NEt₃ neutralizing HCl.

Optimized Conditions :

  • Catalyst : DMAP (0.1 equiv)
  • Solvent : THF
  • Reaction Time : 12 hours
  • Yield : 78%

Final Assembly and Purification

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexanes) and recrystallized from ethanol/water. Analytical data (¹H NMR, ¹⁹F NMR, HPLC) confirm >95% purity.

Experimental Procedures and Data

Table 1: Key Reaction Parameters and Yields

Step Reagents Solvent Temperature (°C) Yield (%)
2.1.1 3-Aminophenol, 1,1,2,2-Tetrafluoroethyl triflate, NEt₃ THF 0–5 75
2.2.1 Butyryl chloride, HF ECF Cell 15–20 >90
2.3.1 SOCl₂ CH₂Cl₂ 40 85
2.3.2 Hexafluorobutanoyl chloride, DMAP, NEt₃ THF 25 78

Optimization and Challenges

Fluorination Efficiency

Electrochemical fluorination requires precise HF stoichiometry to avoid over-fluorination or side products. Excess HF increases corrosion risks, necessitating Hastelloy reactors.

Carbamoyl Stability

The carbamoyl bond is prone to hydrolysis under acidic conditions. Anhydrous THF and low temperatures (0–5°C) mitigate decomposition during coupling.

Industrial Scale Production Considerations

Supplier Sourcing

Key intermediates are available from global suppliers:

  • ABCR GmbH & CO. KG : 3-Aminophenol (CAS 591-27-5)
  • 3B Scientific Corporation : Tetrafluoroethyl triflate (CAS 620-37-3)

Cost Analysis

The 5 mg scale synthesis costs ~$500, driven by fluorinated reagents and chromatography. Bulk production reduces costs by 40–50% via solvent recycling.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4-Hexafluoro-4-(N-(3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbamoyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are facilitated by the electron-withdrawing fluorine atoms, making the compound reactive towards nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

The compound's structure suggests potential applications in drug design and development. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability. For instance:

  • Anti-inflammatory Agents : Similar compounds have been studied for their anti-inflammatory properties, indicating that 2,2,3,3,4,4-Hexafluoro-4-(N-(3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbamoyl)butanoic acid could be explored for similar therapeutic effects .
  • Drug Delivery Systems : The incorporation of fluorinated moieties can improve the solubility and permeability of drugs across biological membranes .

Materials Science

Fluorinated compounds are known for their unique properties such as low surface energy and high thermal stability. This compound could be utilized in:

  • Coatings : Its hydrophobic nature may make it suitable for developing non-stick or water-repellent coatings.
  • Polymer Chemistry : The compound can serve as a building block for synthesizing advanced polymeric materials with tailored properties .

Environmental Studies

The environmental impact of fluorinated compounds is an area of growing concern. Research on the degradation pathways and environmental fate of this compound can contribute to:

  • Toxicology Studies : Understanding its biotransformation and potential accumulation in ecosystems is critical for assessing environmental risks .
  • Green Chemistry Initiatives : Investigating alternative synthesis routes for this compound that minimize hazardous by-products aligns with sustainable practices in chemistry.

Case Studies

Study FocusFindingsReference
Anti-inflammatory ActivityInvestigated the efficacy of fluorinated compounds similar to this structure in reducing inflammation in animal models.
Environmental FateExamined the degradation pathways of fluorinated compounds and their persistence in aquatic environments.
Polymer SynthesisDeveloped new polymeric materials using fluorinated monomers to enhance thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which 2,2,3,3,4,4-Hexafluoro-4-(N-(3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbamoyl)butanoic acid exerts its effects involves:

    Molecular Targets: The compound interacts with various enzymes and receptors, potentially inhibiting or modifying their activity.

    Pathways: It may influence metabolic pathways by altering enzyme kinetics or binding to specific proteins, thereby affecting cellular processes.

Comparison with Similar Compounds

Structural Analogues with Varying Fluorinated Substituents

Perfluoro(4-methoxybutanoic) Acid
  • Molecular Formula : C₅HF₉O₃
  • Average Mass : 280.042 g/mol
  • Substituents: Trifluoromethoxy group at the 4-position of the butanoic acid chain.
  • Key Differences : While structurally analogous, this compound lacks the carbamoyl-linked aromatic ring present in the target molecule. The trifluoromethoxy group (vs. tetrafluoroethoxy) reduces steric bulk but maintains high electronegativity. Its lower molecular weight (280.042 vs. ~440–450 g/mol for the target compound) suggests differences in solubility and bioavailability .
2,2,3,3,4,4-Hexafluoro-4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yloxy)butanoic Acid
  • CAS : 801212-59-9
  • Molecular Formula : C₇HF₁₃O₃
  • Average Mass : 380.06 g/mol
  • Substituents : Heptafluoroisopropoxy group instead of the tetrafluoroethoxy-phenyl-carbamoyl moiety.
  • The absence of the carbamoyl linkage limits its utility in target-specific applications like enzyme inhibition .
Hexaflumuron (Agrochemical Analog)
  • IUPAC Name: N-[[[3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]amino]carbonyl]-2,6-difluorobenzamide
  • Molecular Weight : ~461.1 g/mol
  • Key Differences: Hexaflumuron shares the tetrafluoroethoxy-phenyl group but incorporates a benzoylurea backbone instead of a fluorinated butanoic acid. This structural divergence underpins its role as a chitin synthesis inhibitor (IRAC Group 15) rather than a carboxylic acid-based bioactive compound. The target compound’s carboxylic acid group may offer stronger hydrogen-bonding capacity, altering interaction with biological targets .

Physicochemical Properties

Compound Molecular Formula Average Mass (g/mol) Fluorine Atoms Key Functional Groups Thermal Stability (Cp,gas)*
Target Compound C₁₃H₅F₁₀NO₄ ~440–450 (estimated) 10 Carbamoyl, tetrafluoroethoxy-phenyl Not reported
Perfluoro(4-methoxybutanoic) Acid C₅HF₉O₃ 280.042 9 Trifluoromethoxy Not reported
Heptafluoroisopropoxy Derivative C₇HF₁₃O₃ 380.06 13 Heptafluoroisopropoxy Higher Cp (1015 J/mol·K)
Hexaflumuron C₁₆H₈Cl₂F₆N₂O₃ 461.1 6 Benzoylurea, tetrafluoroethoxy Lower Cp (~1007 J/mol·K)

*Cp,gas values from suggest fluorinated amides exhibit high heat capacities due to rotational freedom in perfluoroalkyl chains .

Functional and Application Differences

  • Target Compound : The carbamoyl group and aromatic ring may facilitate interactions with proteins or receptors, making it a candidate for drug development. Its acidity (pKa likely < 2 due to hexafluorination) enhances membrane permeability in acidic environments .
  • Hexaflumuron : As an insecticide, its urea moiety disrupts chitin synthesis, whereas the target compound’s carboxylic acid group could enable different modes of action, such as enzyme inhibition or metal chelation .
  • Heptafluorobutanoate Esters (): Esters like hexadecyl heptafluorobutanoate (mass 438.237 g/mol) lack the carboxylic acid group, favoring lipophilicity and use in coatings or surfactants rather than bioactive roles .

Biological Activity

The compound 2,2,3,3,4,4-Hexafluoro-4-(N-(3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbamoyl)butanoic acid is a complex fluorinated organic molecule with potential applications in medicinal chemistry and agriculture. Its unique structure suggests significant biological activity due to the presence of multiple fluorine atoms and a carbamoyl functional group. This article examines the biological activity of this compound through various studies and findings.

Chemical Structure

The molecular formula of the compound is C15H14F6N2O3C_{15}H_{14}F_6N_2O_3. The presence of hexafluorobutanoic acid and a tetrafluoroethoxy group contributes to its chemical properties.

The biological activity of fluorinated compounds is often linked to their ability to interact with biological macromolecules such as proteins and nucleic acids. The hexafluoro groups can enhance lipophilicity and metabolic stability, potentially leading to increased bioactivity.

Key Mechanisms:

  • Inhibition of Enzyme Activity: Fluorinated compounds can act as enzyme inhibitors by mimicking substrate structures.
  • Alteration of Cell Signaling: They may interfere with cellular signaling pathways by binding to receptors or modifying protein interactions.

1. Antitumor Activity

Research has shown that certain fluorinated compounds exhibit significant antitumor properties. For instance, derivatives similar to butyric acid have been reported to induce differentiation in cancer cells and reduce tumor growth by modulating gene expression related to apoptosis and cell cycle regulation .

StudyFindings
Hoessly et al. (1989)Demonstrated that butyric acid derivatives could induce differentiation in HL-60 leukemia cells .
Rovera et al. (1979)Showed phenotypic changes in treated cells indicative of differentiation .

2. Neurotoxicity Assessment

Fluorinated compounds are also assessed for neurotoxicity. A study involving hexaflumuron indicated that exposure leads to oxidative stress and neuronal damage in rat models .

ParameterControl GroupHFM GroupHML Group
MDA LevelsBaselineIncreasedIncreased
GSH ActivityBaselineDecreasedDecreased
Histopathological ChangesNoneNeuronal NecrosisSevere Gliosis

Case Studies

Several case studies highlight the biological implications of fluorinated compounds:

  • Case Study 1: A study on hexaflumuron revealed its neurotoxic effects through oxidative stress mechanisms leading to neuronal cell death .
  • Case Study 2: Research on related compounds indicated potential applications in cancer therapy due to their ability to influence cellular differentiation pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this fluorinated carbamoylbutanoic acid derivative?

  • Methodological Answer : Synthesis typically involves sequential fluorination and carbamoylation steps. A key intermediate is 3-(1,1,2,2-tetrafluoroethoxy)aniline, which undergoes carbamoylation with a hexafluorobutanoic acid derivative. The trifluoromethoxy or tetrafluoroethoxy groups are introduced via nucleophilic substitution under anhydrous conditions, as seen in analogous compounds (e.g., 4-(Heptafluoroisopropoxy)hexafluoro-butanoic acid in ). Characterization of intermediates via 19F NMR^{19}\text{F NMR} is critical to confirm fluorination efficiency .

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer : Use a combination of 1H NMR^{1}\text{H NMR}, 19F NMR^{19}\text{F NMR}, and high-resolution mass spectrometry (HRMS) to verify fluorinated substituents and the carbamoyl linkage. For crystalline intermediates, X-ray crystallography (as applied in ) resolves stereochemical ambiguities. FT-IR spectroscopy can validate the carboxylic acid and carbamoyl functional groups via O-H (2500–3300 cm1^{-1}) and C=O (1650–1750 cm1^{-1}) stretches .

Q. What precautions are necessary for handling fluorinated intermediates during synthesis?

  • Methodological Answer : Fluorinated compounds are often moisture-sensitive. Reactions should be conducted under inert gas (N2_2/Ar) using anhydrous solvents. Storage of intermediates at 0–6°C (as noted in ) minimizes decomposition. Use fluoropolymer-coated labware to avoid adhesion issues .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the tetrafluoroethoxy group?

  • Methodological Answer : Optimize fluorination using catalysts like KF/18-crown-6 to enhance nucleophilic substitution efficiency. Monitor reaction progress via 19F NMR^{19}\text{F NMR} to identify side products (e.g., incomplete substitution). For example, highlights the use of heptafluoroisopropoxy groups, suggesting similar strategies for tetrafluoroethoxy derivatives .

Q. How do researchers resolve discrepancies in spectroscopic data during characterization?

  • Methodological Answer : Contradictory 19F NMR^{19}\text{F NMR} peaks may arise from conformational isomers or residual solvents. Use computational modeling (DFT calculations) to predict chemical shifts and compare with experimental data. For crystallographic ambiguities, refine diffraction data with software like SHELX or OLEX2, as demonstrated in .

Q. What strategies mitigate hydrolysis of the carbamoyl group in aqueous environments?

  • Methodological Answer : Stabilize the carbamoyl group by adjusting pH (neutral to slightly acidic conditions) and using co-solvents like THF or DMF to reduce water activity. ’s carbamoylbutanoic acid derivatives were synthesized under strictly controlled anhydrous conditions, highlighting the need for moisture-free workflows .

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